

TAM558 intermediate-2: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: TAM558 intermediate-2

Cat. No.: B12386905

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **TAM558 intermediate-2**, a key building block in the synthesis of the potent cytotoxic agent TAM558. TAM558 serves as the payload in the antibody-drug conjugate (ADC) OMTX705, a promising therapeutic agent in oncology. This document outlines the known properties of **TAM558 intermediate-2**, a representative synthetic protocol, and its role in the broader context of ADC development.

Core Data Summary

The fundamental physicochemical properties of **TAM558 intermediate-2** are summarized in the table below. This information is critical for researchers working on the synthesis and characterization of this molecule and its subsequent derivatives.

Property	Value	Reference
CAS Number	2135877-76-6	[1]
Molecular Weight	566.80 g/mol	[2]
Molecular Formula	C ₂₉ H ₅₀ N ₄ O ₅ S	[2]

Role in ADC Synthesis

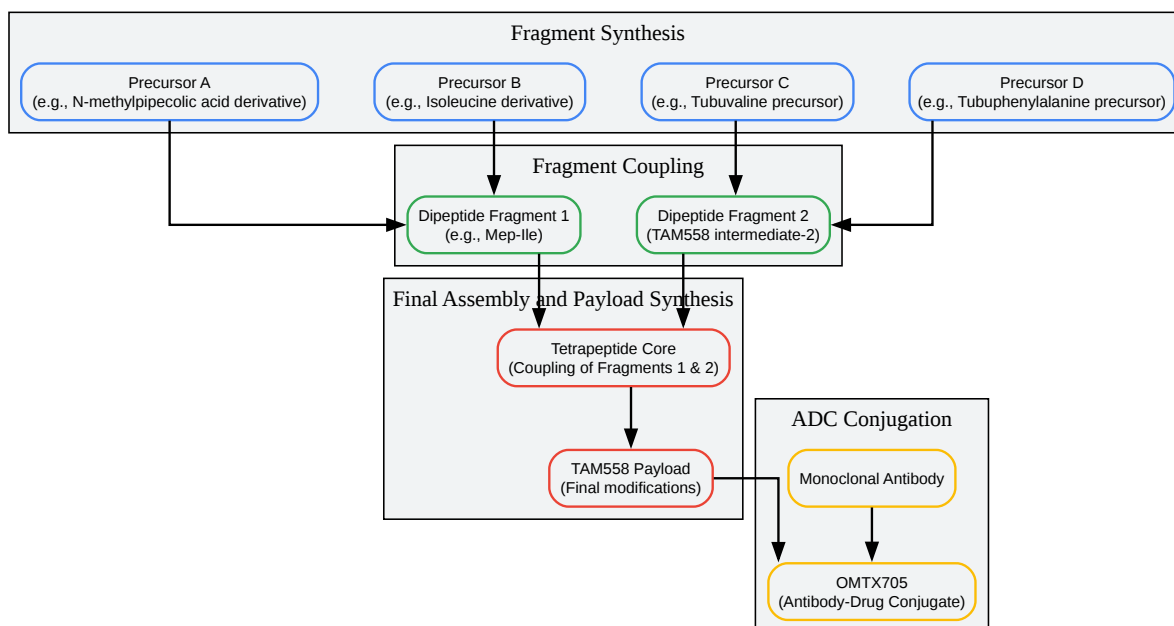
TAM558 intermediate-2 is a crucial precursor in the multi-step synthesis of TAM558.[1] TAM558 is a potent tubulysin analog, a class of natural tetrapeptides known for their high cytotoxicity against cancer cells.[3][4] Tubulysins function by inhibiting tubulin polymerization, a critical process for cell division, thereby inducing apoptosis in rapidly dividing cancer cells.[4][5]

The fully synthesized TAM558 is then conjugated to a monoclonal antibody that targets a specific tumor antigen, in the case of OMTX705, the fibroblast activation protein (FAP). This targeted delivery system, known as an antibody-drug conjugate, is designed to selectively deliver the cytotoxic payload to cancer cells, minimizing off-target toxicity and improving the therapeutic window.

Representative Synthetic Workflow

The synthesis of complex molecules like TAM558 involves a convergent strategy where different fragments of the molecule are synthesized separately and then coupled together.

TAM558 intermediate-2 represents one of these key fragments. The following diagram illustrates a generalized workflow for the synthesis of a tubulysin analog, highlighting the stage where an intermediate like **TAM558 intermediate-2** would be incorporated.



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Caption: Generalized synthetic workflow for a tubulysin-based ADC like OMTX705.

Experimental Protocols

While the precise, proprietary experimental protocol for the synthesis of **TAM558 intermediate-2** is not publicly available, a representative procedure for the coupling of two amino acid fragments to form a dipeptide, a key step in tubulysin synthesis, is detailed below. This protocol is based on standard peptide coupling methodologies frequently employed in the synthesis of complex peptides and tubulysin analogs.[6][7][8]

Representative Protocol: Peptide Coupling to Form a Dipeptide Fragment

This protocol describes a general method for the coupling of a protected amino acid (Fragment A) to another amino acid ester (Fragment B) using a common coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Materials:

- Fragment A (N-protected amino acid)
- Fragment B (Amino acid ester hydrochloride)
- HBTU (1.1 equivalents)
- N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
- Anhydrous N,N-Dimethylformamide (DMF)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

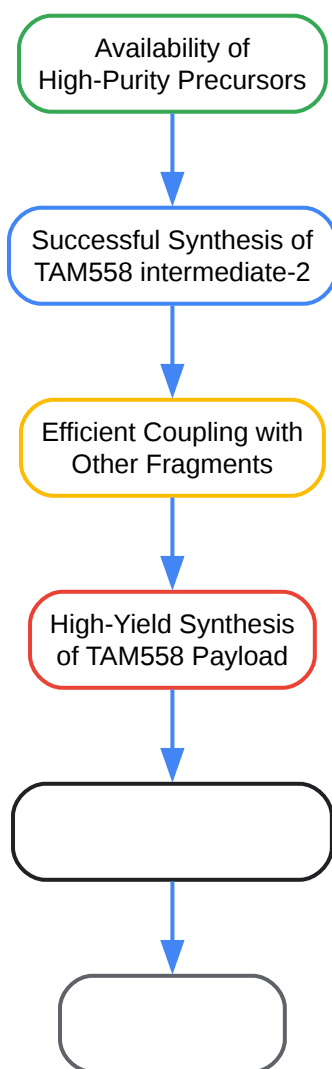
Procedure:

- Dissolution: Dissolve Fragment A (1.0 equivalent) and HBTU (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
- Activation: Stir the solution at room temperature for 10 minutes to allow for the activation of the carboxylic acid.
- Addition of Amine: In a separate flask, dissolve Fragment B (1.0 equivalent) in anhydrous DMF. Add DIPEA (3.0 equivalents) to this solution to neutralize the hydrochloride salt and provide the free amine.

- **Coupling Reaction:** Add the solution of Fragment B and DIPEA to the activated Fragment A solution.
- **Monitoring:** Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
- **Work-up:** Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide fragment.
- **Characterization:** Confirm the structure and purity of the final product using analytical techniques such as ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

Logical Relationships in Synthesis

The synthesis of a complex molecule like TAM558 is a highly logical process, with each step building upon the previous one. The successful formation of intermediates like **TAM558 intermediate-2** is critical for the overall success of the synthesis.



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Caption: Logical progression from starting materials to the final ADC product.

This guide provides a foundational understanding of **TAM558 intermediate-2** for professionals in the field of drug development. While specific synthetic details may be proprietary, the information and representative protocols herein offer valuable insights into the chemistry and strategic importance of this key intermediate in the creation of next-generation cancer therapeutics.

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- To cite this document: BenchChem. [TAM558 intermediate-2: A Technical Overview for Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12386905/docs#tam558-intermediate-2-a-technical-overview-for-drug-development-professionals\]](https://www.benchchem.com/product/b12386905/docs#tam558-intermediate-2-a-technical-overview-for-drug-development-professionals)

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